molecular formula C8H4ClF3N2 B13041000 5-chloro-3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

5-chloro-3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B13041000
M. Wt: 220.58 g/mol
InChI Key: TVSXVTMRBRBATL-UHFFFAOYSA-N
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Description

5-chloro-3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that contains both chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions. One common method includes the use of vinylstannane and monothioacetic acids, which leads to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound often involves high-temperature vapor-phase chlorination/fluorination reactions using transition metal-based catalysts such as iron fluoride. This method allows for the efficient production of the compound in good yields .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Common reagents used in these reactions include potassium fluoride (KF) for nucleophilic substitution and various oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridines .

Scientific Research Applications

5-chloro-3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-chloro-3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups. This combination of substituents imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H4ClF3N2

Molecular Weight

220.58 g/mol

IUPAC Name

5-chloro-3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C8H4ClF3N2/c9-6-2-1-5-7(14-6)4(3-13-5)8(10,11)12/h1-3,13H

InChI Key

TVSXVTMRBRBATL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC=C2C(F)(F)F)Cl

Origin of Product

United States

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